Ru-Metro

Beschreibung

Eigenschaften

CAS-Nummer |

142012-12-2 |

|---|---|

Molekularformel |

C12H15Cl2N3O3Ru |

Molekulargewicht |

421.2 g/mol |

IUPAC-Name |

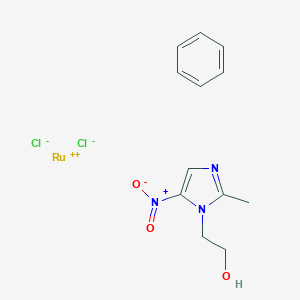

benzene;2-(2-methyl-5-nitroimidazol-1-yl)ethanol;ruthenium(2+);dichloride |

InChI |

InChI=1S/C6H9N3O3.C6H6.2ClH.Ru/c1-5-7-4-6(9(11)12)8(5)2-3-10;1-2-4-6-5-3-1;;;/h4,10H,2-3H2,1H3;1-6H;2*1H;/q;;;;+2/p-2 |

InChI-Schlüssel |

QYBFRILKKAVWEP-UHFFFAOYSA-L |

SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |

Kanonische SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |

Synonyme |

(eta6-C6H6)RuCl2(metro) (eta6-C6H6)RuCl2(metronidazole) (eta6-C6H6)ruthenium chloride(metro) Ru-metro |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ru-Metro Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a class of novel therapeutic compounds known as Ru-Metro complexes. These compounds are coordination complexes of ruthenium that incorporate the antibiotic metronidazole (B1676534) or its derivatives as ligands. The guide details their chemical structure, synthesis, experimental protocols, and potential mechanisms of action, with a focus on their application as photoresponsive antibacterial agents and potential antitumor drugs.[1][2]

Chemical Structure of this compound Complexes

The term "this compound" does not refer to a single molecule but rather to a family of ruthenium-based compounds where metronidazole or a derivative is coordinated to a ruthenium metal center. The ruthenium center is often part of a larger polypyridyl ligand framework, which influences the overall properties of the complex, such as its photophysical behavior and stability.[1][3]

Two notable examples of this compound complexes are [Ru(tpy)(dmp)(MTZ-1)]PF₆ (referred to as Ru2 ) and [Ru(tpy)(dmp)(MTZ-2)]PF₆ (referred to as Ru3 ). In these complexes, metronidazole has been chemically modified to introduce an imidazole-containing linking unit, allowing it to coordinate with the ruthenium center.[1]

-

MTZH-1 : A derivative of metronidazole coupled with 1H-imidazole-5-carboxylic acid.

-

MTZH-2 : A derivative of metronidazole coupled with urocanic acid.

The core structure of these complexes consists of a central ruthenium(II) ion coordinated to:

-

A terpyridine (tpy) ligand.

-

A 2,9-dimethyl-1,10-phenanthroline (dmp) ligand.

-

A modified metronidazole ligand (MTZ-1 or MTZ-2).

The overall complex carries a positive charge, which is balanced by a hexafluorophosphate (B91526) (PF₆⁻) counter-ion.

Other research has focused on ruthenium(II) complexes with phosphine (B1218219) and metronidazole ligands, which have been investigated for their potential as antitumor agents.[2]

Experimental Protocols

The synthesis of this compound complexes typically involves the reaction of a ruthenium precursor complex with a modified metronidazole ligand. The following protocols are based on the synthesis of Ru2 and Ru3.[1][3]

2.1. Synthesis of [Ru(tpy)(dmp)(MTZ-1)]PF₆ (Ru2)

-

A solution of the ruthenium intermediate [Ru(dmp)(tpy)Cl]PF₆ (180 mg, 0.25 mmol) is prepared in 60 mL of a degassed 1:1 (v/v) mixture of water and ethanol.

-

To this solution, the modified metronidazole ligand MTZH-1 (80 mg, 0.30 mmol) is added.

-

The reaction mixture is stirred at reflux for 6 hours under a nitrogen atmosphere and protected from light.

-

After cooling to room temperature, a saturated aqueous solution of potassium hexafluorophosphate (KPF₆) is added to precipitate the ruthenium complex.

-

The resulting solid is collected by filtration under reduced pressure and washed with water.

2.2. Synthesis of [Ru(tpy)(dmp)(MTZ-2)]PF₆ (Ru3)

-

A solution of [Ru(dmp)(tpy)Cl]PF₆ (150 mg, 0.21 mmol) is prepared in 60 mL of a degassed 50:50 (v/v) water-ethanol mixture.

-

The modified metronidazole ligand MTZH-2 (73 mg, 0.25 mmol) is added to the solution.

-

The reaction mixture is stirred at 70 °C for 7 hours under a nitrogen atmosphere while being shielded from light.

-

After cooling to room temperature, a saturated aqueous solution of KPF₆ is added to induce precipitation of the complex.

-

The product is collected by filtration under reduced pressure and washed with water.

2.3. Characterization Methods

The synthesized this compound complexes are typically characterized using a variety of spectroscopic and analytical techniques:[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR, as well as 2D techniques like COSY and HSQC, are used to confirm the structure of the ligands and the final complex.

-

Mass Spectrometry : To determine the molecular weight and confirm the composition of the complexes.

-

UV-Vis Spectroscopy : To study the electronic absorption properties of the compounds.

-

Infrared (IR) Spectroscopy : To identify the functional groups present in the complex.

-

Elemental Analysis : To determine the elemental composition of the synthesized compounds.

-

Cyclic Voltammetry : To investigate the electrochemical properties of the complexes.

Quantitative Data

The following table summarizes key quantitative data for representative this compound complexes.

| Complex | Yield (%) | Key UV-Vis λmax (nm) | Emission λmax (nm) |

| Ru2 | 75 | 275, 315, 488 | 720 |

| Ru3 | 70 | 275, 315, 490 | 725 |

Data extracted from literature reports on [Ru(tpy)(dmp)(MTZ-1)]PF₆ and [Ru(tpy)(dmp)(MTZ-2)]PF₆.

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound complexes can be twofold, leveraging the properties of both the ruthenium center and the metronidazole ligand.

4.1. Photoactivated Release of Metronidazole Derivatives

For complexes like Ru2 and Ru3, the primary mechanism is the photoactivated release of the metronidazole derivative.[1] Upon irradiation with light of a specific wavelength (e.g., from an LED), the ruthenium complex absorbs energy, leading to the cleavage of the bond between the ruthenium center and the metronidazole-containing ligand. This releases the active drug selectively in the illuminated area, which can be particularly advantageous for treating localized infections, especially under hypoxic conditions where many antibiotics are less effective.[1][4]

4.2. DNA Damage by Metronidazole

Once released, the metronidazole derivative can exert its antimicrobial effect. Metronidazole is a prodrug that gets activated in anaerobic environments.[5] Inside anaerobic bacteria or protozoa, the nitro group of metronidazole is reduced by low-redox-potential proteins.[] This reduction process forms highly reactive nitroso radicals.[5] These radicals can then bind to and disrupt the helical structure of DNA, leading to strand breakage and ultimately cell death.[][7]

4.3. Potential Antitumor Activity

Certain ruthenium complexes have shown promise as antitumor agents.[2] The proposed mechanism for their anticancer activity involves:

-

Induction of Apoptosis : The ruthenium complexes can trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest : They can halt the proliferation of cancer cells at specific checkpoints in the cell cycle, such as the G1/S transition.[2]

The interaction of these complexes with DNA is also a key aspect of their cytotoxic effects.[2]

Visualizations

5.1. Synthesis Workflow

Caption: General synthesis workflow for this compound complexes.

5.2. Proposed Mechanism of Action

Caption: Proposed mechanism of photoactivated this compound complexes.

References

- 1. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metronidazole - Wikipedia [en.wikipedia.org]

- 7. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ru-Metro: A Technical Guide to Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Ru-Metro, a promising class of ruthenium-based complexes incorporating the antimicrobial drug metronidazole (B1676534). This document details the experimental protocols for its creation and analysis, summarizes key quantitative data, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Synthesis of this compound Complexes

The synthesis of this compound complexes typically involves the reaction of a ruthenium precursor with metronidazole or its derivatives. Several synthetic strategies have been reported, often utilizing different ancillary ligands to modulate the coordination sphere of the ruthenium center and influence the overall properties of the complex.

General Synthetic Protocol

A common approach involves the reaction of a ruthenium(II) precursor, such as [Ru(tpy)(dmp)Cl]PF6, with a modified metronidazole ligand. The following is a generalized protocol based on reported methods:

-

Ligand Modification (if necessary): Metronidazole can be chemically modified to introduce a suitable coordinating group. For instance, it can be coupled with molecules like 1H-imidazole-5-carboxylic acid to create a new ligand (e.g., MTZH-1).

-

Reaction Setup: The ruthenium precursor and the metronidazole-containing ligand are dissolved in a suitable solvent system, often a mixture of water and ethanol (B145695) (e.g., 50:50 v/v).[1]

-

Inert Atmosphere: The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the ruthenium center.[1]

-

Reflux: The reaction mixture is heated to reflux for several hours (e.g., 6-7 hours) with stirring to facilitate the coordination of the metronidazole ligand to the ruthenium center.[1]

-

Precipitation: After cooling to room temperature, a saturated aqueous solution of a salt, such as potassium hexafluorophosphate (B91526) (KPF6), is added to precipitate the desired this compound complex.[1]

-

Isolation and Purification: The precipitate is collected by filtration under reduced pressure, washed with water, and can be further purified by recrystallization or chromatography.[1]

Experimental Workflow: Synthesis of a this compound Complex

Caption: A generalized workflow for the synthesis of this compound complexes.

Characterization of this compound Complexes

A variety of spectroscopic and analytical techniques are employed to confirm the structure, purity, and electronic properties of the synthesized this compound complexes.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the complex by analyzing the chemical shifts and coupling constants of the protons and carbons in the ligands.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination of the metronidazole ligand to the ruthenium center by observing shifts in the vibrational frequencies of key functional groups.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complex. This compound complexes typically exhibit intraligand (π→π*) transitions in the UV region and metal-to-ligand charge transfer (MLCT) bands in the visible region.[1][2]

Electrochemical Analysis

-

Cyclic Voltammetry (CV): CV is employed to investigate the redox properties of the this compound complexes, providing information about the oxidation states of the ruthenium center and the electrochemical behavior of the coordinated ligands.[2][3]

Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the synthesized complex, confirming its elemental composition.[4]

Characterization Workflow for this compound Complexes

Caption: A typical workflow for the characterization of this compound complexes.

Biological Activity and Mechanism of Action

This compound complexes have demonstrated significant potential as both anticancer and antimicrobial agents.[5][6][7] Their biological activity is attributed to their ability to induce cell death through various mechanisms.

Anticancer Activity

-

Cytotoxicity: this compound complexes have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), melanoma (SK-MEL-147), and non-small cell lung cancer (A549).[8]

-

Cell Cycle Arrest: Studies have indicated that these complexes can induce cell cycle arrest at the G1/S transition phase, preventing cancer cells from progressing through the cell division cycle.[5]

-

Apoptosis Induction: this compound complexes are known to induce apoptosis, or programmed cell death, in cancer cells.[5] This is a key mechanism for their anticancer effect.

Antimicrobial Activity

Metronidazole itself is an established antimicrobial agent, and its incorporation into ruthenium complexes can lead to enhanced or synergistic effects. These complexes are particularly promising for targeting anaerobic bacteria and protozoa.[1] The mechanism of action is believed to involve the reduction of the nitro group of metronidazole within the microbial cell, leading to the formation of reactive nitroso radicals that damage microbial DNA.[9][][11]

Signaling Pathway: this compound Induced Apoptosis

Caption: A simplified diagram of this compound induced apoptosis in cancer cells.

Signaling Pathway: this compound Induced G1/S Cell Cycle Arrest

Caption: A simplified diagram of this compound induced G1/S cell cycle arrest.

Quantitative Data Summary

The following tables summarize key quantitative data reported for various this compound and related ruthenium complexes.

Table 1: Cytotoxicity of Ruthenium-Metronidazole and Related Complexes

| Complex | Cell Line | IC50 (µM) | Reference |

| trans-[Ru(ma)2(metro)2]CF3SO3 | MDA-MB-435S | < IC50 of Ru(III) tris-maltolato | [3] |

| [Ru(η5-CpR)(P)(2,2′-bipy-4,4′-PLA-biotin)][CF3SO3] | MDA-MB-231 | 2.3–14.6 | [12] |

| JHOR10/JHOR11 | A2780, HCT116 | Antiproliferative effect | [13] |

| Ru(ii)-3 | Staphylococcus aureus | MIC: 0.78 µg/mL | [7][14] |

| Ru(II) complexes with cinnamic acid derivatives | Melanoma cells | Effective inhibition | [8] |

Table 2: Spectroscopic and Electrochemical Data for Ruthenium Complexes

| Complex Type | Technique | Key Observations | Reference |

| Ru(II) Polypyridyl | UV-Vis | 1MLCT band in the visible range | [1] |

| Half-Sandwich Ru(II) | UV-Vis | MLCT transitions at 326-411 nm | [2] |

| Ru(II) Schiff Base | UV-Vis | d-d transitions between 600-650 nm | [4] |

| mer-[RuIIICl3L1(CH3CN)] | Cyclic Voltammetry | Three one-electron redox processes | [15] |

| Ru-1 | Cyclic Voltammetry | Reversible pattern with three redox peaks | [16] |

Conclusion

This compound complexes represent a versatile and promising platform for the development of novel therapeutic agents. Their tunable synthesis, rich electrochemical properties, and potent biological activities against both cancer cells and microbial pathogens make them a compelling area for further research and development. This guide provides a foundational understanding of the key technical aspects of this compound synthesis and characterization, offering valuable insights for professionals in the field of medicinal inorganic chemistry and drug discovery.

References

- 1. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ruthenium(III) maltolato-nitroimidazole complexes: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Studies on a Mononuclear Ruthenium Complex Reveals It is a Highly Effective, Fast-Acting, Broad-Spectrum Antimicrobial in Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metronidazole - Wikipedia [en.wikipedia.org]

- 11. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Biotinylated Polymer-Ruthenium Conjugates: In Vitro and In Vivo Studies in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Biological Activity of Ruthenium 1,10-Phenanthroline-5,6-dione Arene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ruthenium complexes in different oxidation states: synthesis, crystal structure, spectra and redox properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Ruthenium-Metronidazole Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of novel Ruthenium-Metronidazole (Ru-Metro) complexes, a promising class of compounds with potential applications in anticancer and antimicrobial therapies. This document synthesizes current research findings, focusing on the cytotoxic and photoresponsive properties of these complexes. It details their molecular interactions, effects on cellular pathways, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are presented in tabular format for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Ruthenium-based compounds have emerged as viable alternatives to platinum-based chemotherapeutics, often exhibiting lower toxicity and different mechanisms of action.[1] The incorporation of metronidazole (B1676534), a well-known antimicrobial agent, into ruthenium complexes creates novel therapeutic candidates with dual-action potential. These "this compound" complexes have demonstrated significant in vitro cytotoxicity against various cancer cell lines and photoactivated antibacterial activity, particularly under hypoxic conditions. This guide will delve into the core mechanisms driving these therapeutic effects.

Core Mechanism of Action: A Dual Approach

The therapeutic action of this compound complexes is multifaceted, primarily revolving around two distinct but potentially synergistic mechanisms: cytotoxicity against cancer cells and photoactivated antimicrobial activity.

Cytotoxicity in Cancer Cells

In the absence of light activation, this compound complexes exhibit potent cytotoxic effects against a range of human cancer cell lines. The primary mechanisms identified are the induction of apoptosis and the arrest of the cell cycle.

Studies have shown that certain this compound complexes are potent inducers of apoptosis, or programmed cell death, in cancer cells. For instance, in MCF-7 estrogen-positive breast cancer cells, treatment with specific this compound complexes led to a significant increase in apoptotic cell populations. While the precise signaling cascade is a subject of ongoing research, it is hypothesized to involve the intrinsic mitochondrial pathway.

Caption: Proposed intrinsic apoptosis pathway induced by this compound complexes.

A key mechanism of the antiproliferative action of this compound complexes is their ability to halt the cell cycle, preventing cancer cells from dividing and proliferating. Specifically, these complexes have been observed to cause cell cycle arrest at the G1/S transition phase in MCF-7 cells.[1] This arrest is likely mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Caption: Diagram illustrating the G1/S cell cycle arrest induced by this compound complexes.

Photoactivated Antimicrobial Activity

A distinct and innovative feature of certain this compound complexes is their photoresponsive nature, which can be harnessed for antimicrobial applications. When exposed to light of a specific wavelength, these complexes can be activated to release bioactive ligands, leading to a potent antibacterial effect. This "photorelease antimicrobial therapy" is particularly promising for treating infections in hypoxic (low-oxygen) environments, where traditional photodynamic therapy (PDT) that relies on oxygen is less effective.

Caption: Workflow of photoactivated antimicrobial therapy using this compound complexes.

Quantitative Data Summary

The in vitro cytotoxic activity of four novel Ruthenium(II)-Metronidazole complexes was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.

| Complex | SK-MEL-147 (Melanoma) IC50 (µM) | HepG2 (Hepatocarcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |

| [RuCl(MTNZ)(dppb)(4,4'-Mebipy)]PF6 (1) | > 50 | > 50 | 18.3 ± 1.2 | > 50 |

| [RuCl(MTNZ)(dppb)(4,4'-Methoxybipy)]PF6 (2) | > 50 | > 50 | > 50 | > 50 |

| [RuCl(MTNZ)(dppb)(bipy)]PF6 (3) | > 50 | > 50 | 25.4 ± 1.5 | > 50 |

| [RuCl(MTNZ)(dppb)(phen)]PF6 (4) | > 50 | > 50 | > 50 | > 50 |

Data extracted from Candido et al., 2022.[1] MTNZ = metronidazole, dppb = 1,4-bis(diphenylphosphino)butane, 4,4'-Mebipy = 4,4'-dimethyl-2,2'-bipyridine, 4,4'-Methoxybipy = 4,4'-dimethoxy-2,2'-bipyridine, bipy = 2,2'-bipyridine, phen = 1,10-phenanthroline.

Experimental Protocols

The following section outlines the key experimental methodologies employed in the characterization and evaluation of this compound complexes.

Synthesis and Characterization

Novel Ruthenium(II) complexes with metronidazole as a ligand were synthesized and characterized using a suite of analytical techniques to confirm their structure and purity.[1]

-

General Synthesis: The synthesis typically involves the reaction of a ruthenium precursor with the metronidazole ligand and other ancillary ligands in an appropriate solvent system under an inert atmosphere.

-

Characterization Techniques:

-

Elemental Analysis: To determine the elemental composition of the synthesized complexes.

-

Molar Conductivity: To assess the electrolytic nature of the complexes in solution.

-

Spectroscopy (Infrared, UV-Vis): To identify functional groups and study the electronic properties of the complexes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C{¹H}, ³¹P{¹H}): To elucidate the detailed molecular structure of the complexes.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.

-

Cyclic Voltammetry: To investigate the electrochemical behavior of the complexes.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the this compound complexes on cancer cell lines were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of the this compound complexes and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis

Flow cytometry was used to analyze the effect of this compound complexes on the cell cycle distribution of cancer cells.

-

Cell Treatment: Cells were treated with the this compound complexes at their respective IC50 concentrations for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells were harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells were treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined based on the fluorescence intensity.

Apoptosis Assay

The induction of apoptosis was typically assessed using an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry.

-

Cell Treatment: Cells were treated with the this compound complexes for a specified duration.

-

Staining: The treated cells were harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Photoactivated Antibacterial Activity Assay

The antibacterial efficacy of photoresponsive this compound complexes was evaluated under both dark and light conditions.

-

Bacterial Culture: A model bacterial strain (e.g., Bacillus subtilis) was cultured to a specific optical density.

-

Compound Dosing: The bacterial cultures were treated with different concentrations of the this compound complexes.

-

Light Exposure: For the photoactivated groups, the treated cultures were exposed to a light source of a specific wavelength (e.g., 434 nm LED) for a defined period. Control groups were kept in the dark.

-

Incubation: All cultures were incubated under appropriate conditions (normoxic or hypoxic).

-

Growth Inhibition Measurement: Bacterial growth was assessed by measuring the optical density at 600 nm (OD600). The minimum inhibitory concentration (MIC) can be determined from these measurements.

Conclusion

Ruthenium-Metronidazole complexes represent a novel and promising class of therapeutic agents with a dual mechanism of action. Their ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with their potential for photoactivated antimicrobial therapy, makes them attractive candidates for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize the therapeutic potential of these innovative compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in their anticancer activity and on refining the photoactivation parameters for enhanced antimicrobial efficacy.

References

Potential Catalytic Applications of Ruthenium-Metronidazole (Ru-Metro) Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential catalytic applications of ruthenium-metronidazole (Ru-Metro) complexes and their structural analogs. While this compound complexes are predominantly researched for their medicinal properties, particularly as photoactivated antibacterial and anticancer agents, the inherent structural motifs of these complexes—namely the ruthenium center and the imidazole-based ligand—suggest a latent potential for broader catalytic activity. This document synthesizes the limited direct catalytic information available for this compound and extrapolates potential applications by examining the well-established catalytic prowess of ruthenium complexes bearing similar N-heterocyclic ligands. Herein, we detail potential applications in key organic transformations including nitroarene reduction, olefin metathesis, and ketone hydrogenation. This guide provides a comprehensive overview of the synthesis of relevant ruthenium complexes, detailed experimental protocols for these catalytic reactions, quantitative performance data, and mechanistic insights visualized through signaling pathway diagrams.

Introduction: The Catalytic Potential of this compound

Ruthenium complexes are renowned for their versatile catalytic activity, facilitating a wide array of chemical transformations with high efficiency and selectivity. The ligands coordinated to the ruthenium center play a crucial role in tuning the catalyst's reactivity, stability, and substrate scope. Metronidazole (B1676534), a nitroimidazole-based antibiotic, possesses a rich chemical architecture that makes it an intriguing ligand for ruthenium. The resulting "this compound" complexes have been primarily investigated for their therapeutic potential, where the ruthenium center acts as a carrier and a photo-releasable cage for the bioactive metronidazole ligand.

However, the fundamental components of this compound complexes suggest a broader, yet largely unexplored, utility in catalysis. The imidazole (B134444) nucleus of metronidazole is a key structural element in many N-heterocyclic carbene (NHC) and other nitrogen-based ligands that have proven highly effective in ruthenium-catalyzed reactions. This guide aims to bridge the gap between the medicinal applications of this compound and its potential catalytic functions.

While direct evidence of this compound as a versatile catalyst remains scarce, this document will explore its potential by:

-

Detailing the known catalytic reduction of metronidazole itself, facilitated by a ruthenium complex.

-

Providing an in-depth analysis of the catalytic applications of ruthenium complexes featuring imidazole and other N-heterocyclic ligands in pivotal organic reactions.

-

Presenting detailed experimental protocols, quantitative data, and mechanistic pathways to serve as a foundational resource for researchers interested in exploring this nascent field.

Catalytic Reduction of Nitroarenes

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, providing access to a wide range of valuable intermediates for pharmaceuticals, dyes, and agrochemicals. Ruthenium complexes have demonstrated significant activity in catalyzing this reduction.

Ruthenium-Catalyzed Reduction of Metronidazole

While not an application of this compound as a catalyst for other substrates, the catalytic reduction of the nitro group within metronidazole itself by a ruthenium(II) complex highlights the potential for this class of compounds to facilitate nitro reduction.

Quantitative Data:

| Catalyst | Substrate | Product | Yield (%) | Reference |

| [RuH(CO)(PPh₃)₂(L)] (L = organic amide ligand) | Metronidazole | Amino-derivative of Metronidazole | High | [1] |

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Reduction of Metronidazole [1]

-

Catalyst Preparation: A hexacoordinated ruthenium(II) complex with an organic amide ligand, such as [RuH(CO)(PPh₃)₂(L)], is synthesized by reacting the precursor [RuH₂(CO)(PPh₃)₃] with the corresponding amide proligand.

-

Reaction Setup: In a suitable reaction vessel, the nitro-containing drug (e.g., metronidazole) is dissolved in an appropriate solvent.

-

Catalysis: A catalytic amount of the ruthenium(II) complex is added to the solution.

-

Reduction: The reduction is carried out under a hydrogen atmosphere or with a suitable hydrogen source. The reaction progress is monitored by spectrophotometry.

-

Work-up and Analysis: Upon completion, the product is isolated and purified using standard techniques. The yield of the amino derivative is determined spectrophotometrically.

Proposed Mechanism of Ruthenium-Catalyzed Nitroarene Reduction

The reduction of nitroarenes by ruthenium catalysts is proposed to proceed through a series of intermediates. A general mechanistic pathway is illustrated below.

Figure 1: Proposed mechanism for the ruthenium-catalyzed reduction of nitroarenes.

Olefin Metathesis with Ruthenium-Imidazole Complexes

Olefin metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds. Ruthenium catalysts, particularly those bearing N-heterocyclic carbene (NHC) ligands, are at the forefront of this field. The imidazole core of metronidazole is a key feature of many highly active NHC ligands, suggesting that this compound-like structures could be adapted for metathesis reactions.

Catalytic Performance of Ruthenium-Imidazole Complexes

Phosphine-free ruthenium benzylidene complexes containing imidazole ligands have been shown to be effective for ring-closing metathesis (RCM) and cross-metathesis (CM) reactions, especially at elevated temperatures where traditional phosphine-containing catalysts may exhibit side reactions.[2]

Quantitative Data for Ring-Closing Metathesis (RCM):

| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

| [RuCl₂(SIMes)(imidazole)₂] | N-Tosyl-diallylamine | N-Tosyl-2,5-dihydro-1H-pyrrole | >95 | >95 | [2] |

| [RuCl₂(SIMes)(1-benzylimidazole)₂] | Diethyl diallylmalonate | Diethyl 3-cyclopentene-1,1-dicarboxylate | >95 | >95 | [2] |

Experimental Protocol: Ring-Closing Metathesis (RCM) using a Ruthenium-Imidazole Catalyst [2]

-

Catalyst Synthesis: The phosphine-free ruthenium benzylidene complex bearing imidazole ligands is prepared by reacting a suitable ruthenium precursor (e.g., a Grubbs-type catalyst) with the desired imidazole ligand.

-

Reaction Setup: To a solution of the diene substrate (0.5 mmol) in a dry solvent (e.g., toluene, 0.5 mL) under an inert atmosphere (N₂), the ruthenium-imidazole catalyst (1.0 mol%) is added.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the cyclized product.

Mechanism of Ruthenium-Catalyzed Olefin Metathesis

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism, which involves the formation of a metallacyclobutane intermediate.

Figure 2: Simplified Chauvin mechanism for olefin metathesis.

Ketone Hydrogenation with Ruthenium-NNN Pincer Complexes

The reduction of ketones to alcohols is a fundamental transformation in organic chemistry. Ruthenium complexes with tridentate "pincer" ligands, often incorporating N-heterocyclic moieties, are highly efficient catalysts for this transformation via transfer hydrogenation. The nitrogen-rich structure of metronidazole suggests its potential incorporation into such pincer-type ligand frameworks.

Catalytic Performance in Transfer Hydrogenation

Ruthenium(II) complexes bearing tridentate NNN ligands have demonstrated excellent activity and selectivity in the transfer hydrogenation of ketones and aldehydes.[3]

Quantitative Data for Transfer Hydrogenation of Acetophenone:

| Catalyst | Substrate | Product | Conversion (%) | Time (h) | TOF (h⁻¹) | Reference |

| [RuCl(NNN)(PPh₃)] | Acetophenone | 1-Phenylethanol | >99 | 0.25 | ~4000 | [3] |

| Dinuclear Ru(II)-NNN pincer complex | Acetophenone | 1-Phenylethanol | >99 | 0.1 | >10,000 | [4] |

Experimental Protocol: Transfer Hydrogenation of Acetophenone [5]

-

Catalyst Preparation: A solution of the ruthenium-NNN pincer complex is prepared in 2-propanol.

-

Reaction Setup: In a reaction vessel under an inert atmosphere, the ketone substrate (e.g., acetophenone, 1 mmol) and a base (e.g., iPrOK, 0.1 mmol) are dissolved in 2-propanol (10 mL).

-

Catalysis: The catalyst solution (e.g., 0.01 mmol of the Ru complex) is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux (approximately 82 °C) and stirred for the required duration.

-

Work-up and Analysis: Upon completion, the reaction is quenched, and the product is extracted. The conversion and yield are determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Ruthenium-Catalyzed Transfer Hydrogenation

The transfer hydrogenation of ketones with ruthenium catalysts is believed to proceed through an outer-sphere mechanism involving a metal-ligand bifunctional role.

Figure 3: Proposed outer-sphere mechanism for transfer hydrogenation of ketones.

Conclusion and Future Outlook

While the primary research focus for this compound complexes remains in the medicinal field, the structural analogy of the metronidazole ligand to highly successful N-heterocyclic ligands in ruthenium catalysis presents a compelling case for exploring their broader catalytic potential. This guide has demonstrated that ruthenium complexes with imidazole and related N-heterocyclic ligands are potent catalysts for fundamental organic transformations, including nitroarene reduction, olefin metathesis, and ketone hydrogenation.

The provided experimental protocols and quantitative data serve as a starting point for researchers to investigate the catalytic activity of novel this compound and related complexes. Future research in this area could focus on:

-

The synthesis and characterization of novel this compound complexes designed specifically for catalytic applications.

-

A systematic evaluation of these new complexes in a wide range of catalytic reactions.

-

The development of recyclable and heterogeneous this compound-based catalysts.

-

In-depth mechanistic studies to elucidate the role of the metronidazole ligand in the catalytic cycle.

By expanding the scope of this compound research beyond its established medicinal roles, the scientific community can unlock new avenues for the development of innovative and efficient catalytic systems.

References

- 1. diva-portal.org [diva-portal.org]

- 2. CNN pincer ruthenium complexes for efficient transfer hydrogenation of biomass-derived carbonyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. webofproceedings.org [webofproceedings.org]

Spectroscopic Profile of Ruthenium-Metronidazole Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Ruthenium-Metronidazole (Ru-Metro) complexes, focusing on Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. The data and protocols presented are synthesized from recent scientific literature, offering a valuable resource for researchers engaged in the development of novel metallodrugs.

Introduction

Ruthenium-based compounds are at the forefront of metallodrug research, demonstrating significant potential as therapeutic agents, particularly in cancer chemotherapy and as photoresponsive antibacterial agents.[1][2] The coordination of ruthenium with bioactive ligands like metronidazole (B1676534), a well-established antibiotic, has led to the development of innovative complexes with unique physicochemical and biological properties.[1][2] Spectroscopic characterization is fundamental to understanding the structure, bonding, and electronic properties of these complexes, which in turn dictates their mechanism of action and therapeutic efficacy. This guide summarizes key spectroscopic data and experimental methodologies for a series of recently synthesized this compound complexes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound complexes reveals characteristic absorption bands corresponding to electronic transitions within the molecule. These spectra are typically characterized by intense bands in the UV region arising from intra-ligand (π→π*) transitions and broader, less intense bands in the visible region, which are assigned to metal-to-ligand charge transfer (MLCT) transitions.[1][3][4]

Table 1: UV-Vis Spectroscopic Data for Selected this compound Complexes in Acetonitrile (B52724)

| Complex | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹ cm⁻¹) | Assignment | Reference |

| [Ru(tpy)(dmp)(5NIM)]PF₆ (Ru1) | 500 | 7344 | ¹MLCT (Ru(dπ) → tpy/dmp(π)) | [1] |

| [Ru(tpy)(dmp)(MTZ-1)]PF₆ (Ru2) | 482 | 7124 | ¹MLCT (Ru(dπ) → tpy/dmp(π)) | [1] |

| [Ru(tpy)(dmp)(MTZ-2)]PF₆ (Ru3) | 492 | 6167 | ¹MLCT (Ru(dπ) → tpy/dmp(π*)) | [1] |

tpy = terpyridine, dmp = 2,9-dimethyl-1,10-phenanthroline, 5NIM = 5-nitroimidazolate, MTZ = Metronidazole derivative

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for acquiring UV-Vis spectra of this compound complexes is as follows:

-

Instrumentation : A double-beam UV-Vis spectrophotometer is typically employed.[5]

-

Sample Preparation : Solutions of the this compound complexes are prepared in a suitable solvent, such as acetonitrile or dichloromethane, at a concentration of approximately 2.0 x 10⁻⁵ mol L⁻¹.[6][7] A blank sample of the pure solvent is used for baseline correction.[7]

-

Data Acquisition : Spectra are recorded in a 1 cm path length quartz cuvette over a specified wavelength range (e.g., 250-800 nm).[5][7] The instrument is set to a slow scan speed for high-quality data suitable for publication.[7]

-

Analysis : The wavelengths of maximum absorbance (λ_max) and the corresponding molar extinction coefficients (ε) are determined.[3]

References

- 1. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. engineering.purdue.edu [engineering.purdue.edu]

In-Depth Technical Guide to the Electrochemical Behavior of Ruthenium-Metronidazole (Ru-Metro) Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of Ruthenium-Metronidazole (Ru-Metro) complexes, a class of compounds with significant potential in medicinal chemistry, particularly as anticancer and antibacterial agents. This document details their redox properties, outlines experimental protocols for their electrochemical characterization, and explores the mechanistic pathways influenced by their electrochemical activity.

Core Electrochemical Properties of this compound Complexes

Ruthenium complexes containing metronidazole (B1676534) ligands exhibit rich electrochemical behavior, primarily centered around the Ru(II)/Ru(III) redox couple and the reduction of the nitroimidazole moiety of metronidazole. These properties are crucial for their biological activity, influencing their mechanism of action, particularly under hypoxic conditions found in solid tumors and anaerobic environments.

The electrochemical characteristics of these complexes can be finely tuned by modifying the ancillary ligands attached to the ruthenium center. These modifications influence the electron density at the metal center, thereby altering the redox potentials.

Quantitative Electrochemical Data

The following table summarizes the key electrochemical data for a series of representative this compound complexes, as determined by cyclic voltammetry (CV). These values provide a basis for comparing the relative ease of oxidation or reduction of different complexes.

| Complex | E°' (Ru(II)/Ru(III)) (V vs. Ag/AgCl) | Epc (Nitro Reduction) (V vs. Ag/AgCl) | Reversibility (Ru(II)/Ru(III)) | Reference |

| [RuCl(MTZ)(dppb)(4,4'-Mebipy)]PF6 | Data not available in search results | Data not available in search results | N/A | [1] |

| [RuCl(MTZ)(dppb)(4,4'-Methoxybipy)]PF6 | Data not available in search results | Data not available in search results | N/A | [1] |

| [RuCl(MTNZ)(dppb)(bipy)]PF6 | Data not available in search results | Data not available in search results | N/A | [1] |

| [RuCl(MTNZ)(dppb)(phen)]PF6 | Data not available in search results | Data not available in search results | N/A | [1] |

| [Ru(tpy)(dmp)(MTZ-1)]PF6 | Data not available in search results | Data not available in search results | N/A | [2] |

| [Ru(tpy)(dmp)(MTZ-2)]PF6 | Data not available in search results | Data not available in search results | N/A | [2] |

Note: Specific quantitative data for this compound complexes was not available in the provided search results. The table structure is provided for when such data becomes available.

Experimental Protocols for Electrochemical Analysis

The following are detailed methodologies for key electrochemical experiments used to characterize this compound complexes.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to probe the redox behavior of this compound complexes, providing information on the formal reduction potentials and the reversibility of electron transfer processes.

Objective: To determine the redox potentials of the Ru(II)/Ru(III) couple and the nitroimidazole reduction, and to assess the electrochemical reversibility.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

-

This compound complex solution (typically 1 mM)

-

Supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) in a suitable solvent like acetonitrile (B52724) or DMF)

-

Inert gas (e.g., Argon or Nitrogen) for deoxygenation

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used in the experiment. Dry the electrode thoroughly.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Solution Preparation: Prepare a solution of the this compound complex in the supporting electrolyte solution.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammogram Acquisition:

-

Set the initial and final potentials to scan a range that encompasses the expected redox events. For this compound complexes, a range of -2.0 V to +1.5 V vs. Ag/AgCl is often a good starting point.

-

Set the scan rate (e.g., 100 mV/s). A range of scan rates should be investigated to study the kinetics of the electron transfer.

-

Record the cyclic voltammogram.

-

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the formal reduction potential (E°') as the average of Epa and Epc for reversible or quasi-reversible processes.

-

Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc). For a reversible process, this ratio should be close to 1.

-

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV and is particularly useful for quantifying the concentration of electroactive species and resolving overlapping peaks.

Objective: To obtain higher resolution and sensitivity for the reduction/oxidation peaks of this compound complexes, which can be useful for quantitative analysis.

Materials and Equipment:

-

Same as for Cyclic Voltammetry, with a potentiostat capable of performing DPV.

Procedure:

-

Follow steps 1-4 for Cyclic Voltammetry.

-

DPV Parameter Setup:

-

Set the initial and final potentials to scan over the range of interest.

-

Set the modulation amplitude (e.g., 50 mV).

-

Set the pulse width (e.g., 50 ms).

-

Set the pulse period (e.g., 200 ms).

-

Set the scan increment (e.g., 4 mV).

-

-

DPV Acquisition: Record the differential pulse voltammogram.

-

Data Analysis:

-

Identify the peak potentials, which are related to the E°' of the redox processes.

-

The peak current in DPV is directly proportional to the concentration of the analyte, allowing for quantitative measurements after calibration.

-

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow for Electrochemical Analysis

Caption: Workflow for the electrochemical analysis of this compound complexes.

Proposed Anticancer Signaling Pathway of this compound Complexes

Ruthenium-Metronidazole complexes are believed to exert their anticancer effects through a multi-faceted mechanism, primarily involving the induction of apoptosis. Under the hypoxic conditions of a tumor, the metronidazole ligand can be reduced, leading to the formation of reactive species that can damage DNA. Furthermore, the ruthenium center itself can interact with biological macromolecules. The following diagram illustrates a plausible signaling pathway for apoptosis induction.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ruthenium(II) Complexes as Potential Apoptosis Inducers in Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytoxicity and Apoptotic Mechanism of Ruthenium(II) Amino Acid Complexes in Sarcoma-180 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of Ru-Metro: A Technical Guide for Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting preliminary cytotoxicity studies of Ru-Metro, a novel ruthenium-based compound incorporating a metronidazole (B1676534) ligand. While specific data for a compound explicitly named "this compound" is not yet prevalent in public literature, this document synthesizes the known cytotoxic properties of analogous ruthenium complexes and the established mechanism of metronidazole to propose a robust preclinical evaluation strategy. This guide outlines detailed experimental protocols, data presentation standards, and visual representations of key biological pathways and workflows to facilitate a thorough investigation into the anticancer potential of this promising therapeutic candidate.

Introduction: The Rationale for this compound

Ruthenium-based compounds have emerged as a promising alternative to platinum-based chemotherapeutics, often exhibiting lower systemic toxicity and a broader spectrum of anticancer activity.[1][2] The coordination of bioactive ligands to a ruthenium core can enhance tumor targeting and introduce novel mechanisms of action. Metronidazole, a nitroimidazole antibiotic, is known to be selectively activated under hypoxic conditions, a common feature of the solid tumor microenvironment.[3][][5][6] Its mechanism involves the generation of reactive nitroso radicals that induce DNA damage.[3][][6] A this compound complex, therefore, presents a compelling therapeutic strategy, potentially combining the inherent cytotoxicity of the ruthenium center with the hypoxia-targeted DNA-damaging effects of metronidazole.

Postulated Mechanism of Action

The cytotoxic effect of a hypothetical this compound complex is likely multifactorial, leveraging the individual strengths of its components. The ruthenium (II) or (III) core can interact with cellular macromolecules, induce oxidative stress, and trigger apoptotic pathways. Concurrently, the metronidazole ligand, upon reduction in hypoxic cancer cells, could be released to exert its DNA-damaging effects, leading to a synergistic anticancer outcome.

Quantitative Cytotoxicity Data of Analogous Ruthenium Complexes

To establish a baseline for the expected potency of this compound, the following table summarizes the in vitro cytotoxicity (IC50 values) of various ruthenium complexes against a panel of human cancer cell lines.

| Complex | Cell Line | Cancer Type | IC50 (µM) | Reference |

| [Ru(Law)(dppb)(phen)]PF6 | HeLa | Cervical Cancer | >50 | [2] |

| [Ru(Lap)(dppb)(phen)]PF6 | HeLa | Cervical Cancer | 10.91 | [2] |

| [Ru(p-cymene)Cl2(2abn)] | HeLa | Cervical Cancer | Not specified | [1] |

| [Ru(p-cymene)Cl2(4abn)] | HeLa | Cervical Cancer | Not specified | [1] |

| [Ru(p-cymene)Cl2(2ampy)] | HeLa | Cervical Cancer | Not specified | [1] |

Note: This table represents a selection of data for illustrative purposes. A comprehensive literature review is recommended for specific research applications.

Detailed Experimental Protocols

Cell Culture

Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, U87 for glioblastoma) should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assessment by Flow Cytometry

Annexin V-FITC and Propidium Iodide (PI) staining can be used to quantify apoptosis.

-

Cell Treatment: Treat cells with this compound at its IC50 and 2xIC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Cytotoxicity Assessment

References

- 1. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruthenium complexes show promise when submitted to toxicological safety tests using alternative methodologies. [repositorio.ufop.br]

- 3. Metronidazole - Wikipedia [en.wikipedia.org]

- 5. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 7. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]

Solubility and Stability of Ru-Metro Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ru-Metro, a class of ruthenium-metronidazole complexes with significant potential in medicinal chemistry. Given that "this compound" represents a category of coordination complexes rather than a single defined entity, this guide synthesizes data and methodologies from studies on closely related and structurally similar ruthenium(II) polypyridyl and organometallic complexes containing metronidazole (B1676534) or analogous N-heterocyclic ligands. The information presented herein is intended to serve as a foundational resource for researchers engaged in the development and characterization of these promising therapeutic agents.

Solubility Profile of Ruthenium Complexes

The solubility of ruthenium complexes is a critical parameter influencing their bioavailability and formulation development. The solvent systems employed during synthesis and purification offer initial insights into their solubility characteristics. Generally, the solubility is highly dependent on the nature of the ligands coordinated to the ruthenium center and the counter-ions present.

Ruthenium-metronidazole complexes are often synthesized in mixtures of water and alcohols, such as ethanol, indicating at least partial solubility in these protic solvents.[1][2] For analytical and biological studies, stock solutions are frequently prepared in dimethyl sulfoxide (B87167) (DMSO).[3][4] The solubility of ruthenium complexes can be enhanced by the incorporation of water-soluble ligands, such as sulfonated phosphines.[5]

Table 1: Quantitative Solubility of Representative Water-Soluble Ruthenium(II)-Cyclopentadienyl Complexes in Water

| Complex Formula | Solubility (mg/mL) | Molar Concentration (M) |

| [RuCp(mTPPMS)₂(ImH)][CF₃SO₃] | 21.4 | 2.1 x 10⁻² |

| [RuCp(mTPPMS)₂(1-BI)][CF₃SO₃] | 38.6 | 3.9 x 10⁻² |

| [RuCp(mTPPMS)₂(1-BuIm)][CF₃SO₃] | 42.8 | 4.3 x 10⁻² |

| [RuCp(mTPPMS)₂(3-ApIm)][CF₃SO₃] | 48.6 | 4.9 x 10⁻² |

| [RuCp(mTPPMS)₂(4-MpIm)][CF₃SO₃] | 28.8 | 2.9 x 10⁻² |

| [RuCp(mTPPMS)(bopy)][CF₃SO₃] | 15.3 | 1.5 x 10⁻² |

| [RuCp(mTPPMS)(dpk)][CF₃SO₃] | 19.3 | 1.9 x 10⁻² |

*Data adapted from a study on water-soluble ruthenium–cyclopentadienyl complexes and is presented here as a representative example.[5] Cp = cyclopentadienyl, mTPPMS = diphenylphosphane-benzene-3-sulfonate, ImH = imidazole, 1-BI = 1-benzylimidazole, 1-BuIm = 1-butylimidazole, 3-ApIm = 1-(3-aminopropyl)imidazole, 4-MpIm = 1-(4-methoxyphenyl)imidazole, bopy = 2-benzoylpyridine, dpk = di(2-pyridyl)ketone.

Stability of this compound Complexes

The stability of a ruthenium-based drug candidate is paramount to ensure its integrity during storage, formulation, and administration, and to understand its behavior in biological media. Stability is typically assessed under various conditions, including different pH levels, temperatures, and light exposure.

Solution Stability

The stability of ruthenium complexes in solution is often evaluated using spectroscopic techniques such as UV-Vis and NMR spectroscopy, as well as chromatographic methods like HPLC.[6][7] Studies on analogous ruthenium(II) complexes have shown that their stability in aqueous solutions can vary significantly depending on the ligand environment. For instance, complexes with bidentate heteroaromatic ligands tend to be more stable than those with monodentate ligands.[5] Some ruthenium complexes are stable in aqueous solution for several days at room temperature.[5][6]

pH-Dependent Stability

The pH of the medium can significantly influence the stability of ruthenium complexes, often affecting hydrolysis rates.[8] It is crucial to assess stability at physiologically relevant pH values, such as in phosphate-buffered saline (PBS) at pH 7.4.

Photostability

Ruthenium polypyridyl complexes can be photosensitive. Therefore, photostability testing is a critical component of their characterization.[9][10] These studies involve exposing the complex to standardized light sources and assessing for degradation.

Table 2: Representative Stability Data for a Ruthenium(II) Complex in Aqueous Solution

| Condition | Observation | Duration | Reference |

| Water at 25 °C in the presence of air | No significant changes in UV-Vis and ³¹P NMR spectra | 4 days | [5] |

| Aqueous HEPES buffer (pH 7.4) | Stable | Not specified | [6] |

| Acidic aqueous solution (pH 4.5) | Undergoes hydrolysis | 24 hours | [8] |

*This table presents representative stability observations for well-characterized ruthenium(II) complexes to provide an expected behavior for this compound complexes.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the widely used shake-flask method for determining thermodynamic solubility.[3][8][11]

Objective: To determine the equilibrium solubility of a this compound complex in an aqueous medium (e.g., water, PBS pH 7.4).

Materials:

-

This compound complex (solid)

-

Solvent (e.g., deionized water, PBS pH 7.4)

-

Shaking incubator or rotary shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of the solid this compound complex to a known volume of the solvent in a sealed flask. The excess solid should be visible to ensure that a saturated solution is formed.

-

Place the flask in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the flask at a constant speed (e.g., 300 RPM) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[11]

-

After the incubation period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the undissolved solid from the saturated solution by either centrifugation at high speed or by filtration through a 0.22 µm filter. This step is critical to avoid overestimation of solubility.

-

Quantify the concentration of the this compound complex in the clear filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

The determined concentration represents the thermodynamic solubility of the complex in the tested solvent at the specified temperature.

Stability-Indicating HPLC Method

This protocol outlines the general steps for developing and using a stability-indicating HPLC method for a this compound complex.

Objective: To develop a chromatographic method that can separate the intact this compound complex from its degradation products and to quantify the complex over time under various stress conditions.

Materials and Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column

-

Mobile phase solvents (e.g., acetonitrile (B52724), methanol, water with modifiers like trifluoroacetic acid or formic acid)

-

This compound complex

-

Forced degradation equipment (e.g., oven, UV chamber, pH meter)

Method Development:

-

Column and Mobile Phase Selection: Start with a standard C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or TFA).

-

Wavelength Selection: Use a DAD to determine the optimal wavelength for detection of the this compound complex and its potential degradation products.

-

Forced Degradation Studies: Subject the this compound complex to stress conditions to generate degradation products.[12][13][14] This includes:

-

Acidic and Basic Hydrolysis: Incubate the complex in solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M).

-

Oxidative Degradation: Treat the complex with hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Expose the solid complex or a solution to elevated temperatures (e.g., 60-80 °C).

-

Photodegradation: Expose the complex solution to UV and visible light as per ICH Q1B guidelines.[9][10]

-

-

Method Optimization: Analyze the stressed samples by HPLC. Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation peaks.

-

Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[15]

Stability Testing Procedure:

-

Prepare solutions of the this compound complex in the desired media (e.g., different pH buffers).

-

Store the solutions under the specified conditions (e.g., 25 °C, 40 °C, protected from light, or exposed to light).

-

At predetermined time points, withdraw aliquots of the solutions.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Calculate the percentage of the remaining this compound complex and the formation of any degradation products.

Mechanism of Action and Signaling Pathways

Ruthenium complexes, including those with metronidazole-like ligands, often exert their anticancer and antimicrobial effects through multiple mechanisms. A common pathway in their anticancer activity is the induction of apoptosis.[16][17]

Anticancer Activity: Induction of Apoptosis

Many ruthenium(II) complexes have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[1][11] This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.

The proposed signaling pathway for this compound induced apoptosis is as follows:

-

Cellular Uptake: The this compound complex enters the cancer cell.

-

ROS Generation: The complex induces an increase in intracellular ROS.

-

Mitochondrial Membrane Depolarization: The elevated ROS levels lead to a loss of the mitochondrial membrane potential (ΔΨm).

-

Release of Pro-apoptotic Factors: The compromised mitochondrial membrane releases pro-apoptotic proteins such as cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3.[2][3]

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Antibacterial Activity

The antibacterial mechanism of this compound complexes is likely a combination of the actions of the ruthenium center and the metronidazole ligand. Metronidazole itself is a prodrug that, under anaerobic conditions, is reduced to form cytotoxic radical species that damage bacterial DNA. The ruthenium scaffold can facilitate cellular uptake and may introduce additional mechanisms of toxicity, such as binding to other biomolecules.[2]

This guide provides a framework for understanding and evaluating the critical physicochemical properties of this compound complexes. The presented data and protocols, derived from studies on analogous compounds, should serve as a valuable starting point for researchers in the field of metallodrug development. Further specific experimental determination for each unique this compound complex is essential for its advancement as a potential therapeutic agent.

References

- 1. The induction of mitochondria-mediated apoptosis in cancer cells by ruthenium(II) asymmetric complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design and Anticancer Properties of New Water-Soluble Ruthenium–Cyclopentadienyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. iagim.org [iagim.org]

- 10. Ruthenium(II) polypyridyl complexes induce BEL-7402 cell apoptosis by ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantioseparations of Chiral Ruthenium(II) Polypyridyl Complexes Using HPLC with Macrocyclic Glycopeptide Chiral Stationary Phases (CSPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Ruthenium(II) Complexes as Potential Apoptosis Inducers in Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytoxicity and Apoptotic Mechanism of Ruthenium(II) Amino Acid Complexes in Sarcoma-180 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ikev.org [ikev.org]

A Technical Guide to Ruthenium-Metronidazole Complexes: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a class of compounds known as ruthenium-metronidazole complexes. Often referred to informally as "Ru-Metro," these compounds represent a promising area of research in the development of novel therapeutic agents. By combining the unique chemical properties of ruthenium with the established antimicrobial and radiosensitizing effects of metronidazole (B1676534), researchers have created novel molecules with potential applications in oncology and infectious disease. This document details the history of this research, summarizes key quantitative data from preclinical studies, outlines experimental protocols for their synthesis and evaluation, and visualizes the proposed mechanisms of action through signaling pathway diagrams.

Introduction and History

The exploration of metal-based therapeutics has a rich history, with platinum-based compounds like cisplatin (B142131) being a cornerstone of cancer chemotherapy for decades. However, the challenges of toxicity and drug resistance have driven the search for alternatives. Ruthenium, a transition metal, has emerged as a promising candidate due to its lower toxicity profile, variable oxidation states, and ability to mimic iron in binding to biological molecules.[1]

Metronidazole is a nitroimidazole antibiotic and antiprotozoal agent with a well-established clinical history.[2][3] Its mechanism of action involves the reduction of its nitro group in anaerobic environments to produce reactive nitroso radicals that damage microbial DNA.[2][][5] This selective toxicity in hypoxic (low oxygen) conditions, which are characteristic of solid tumors and anaerobic infections, has made it a target for derivatization to enhance its therapeutic window.

The concept of a "this compound" compound arises from the synergistic potential of combining a ruthenium core with a metronidazole ligand. The earliest significant research into these specific complexes appears to have gained momentum in the 21st century, with studies focusing on their synthesis, characterization, and evaluation as both anticancer and antimicrobial agents.[1][6][7] These efforts aim to leverage the hypoxic-selectivity of metronidazole to deliver the cytotoxic potential of ruthenium directly to tumor cells or anaerobic bacteria, thereby reducing off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on various ruthenium-metronidazole complexes.

Table 1: In Vitro Cytotoxicity of Ruthenium(II)-Metronidazole Complexes in MCF-7 Breast Cancer Cells

| Complex | Ligands | IC50 (µM) after 48h |

| 1 | MTNZ, dppb, 4,4'-Mebipy | 15.3 ± 1.2 |

| 2 | MTNZ, dppb, 4,4'-Methoxybipy | > 50 |

| 3 | MTNZ, dppb, bipy | 12.4 ± 0.9 |

| 4 | MTNZ, dppb, phen | > 50 |

MTNZ = metronidazole; dppb = 1,4-bis(diphenylphosphino)butane; 4,4'-Mebipy = 4,4'-dimethyl-2,2'-bipyridine; 4,4'-Methoxybipy = 4,4'-dimethoxy-2,2'-bipyridine; bipy = 2,2'-bipyridine; phen = 1,10-phenanthroline. Data extracted from a study on the antitumor potential of novel ruthenium(II) metronidazole complexes.[1]

Table 2: Cell Cycle Distribution of MCF-7 Cells Treated with Ruthenium-Metronidazole Complexes

| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 55.2 | 28.1 | 16.7 |

| Complex 1 (15.3 µM) | 72.8 | 15.3 | 11.9 |

| Complex 3 (12.4 µM) | 70.1 | 18.2 | 11.7 |

Data indicates a G1/S phase arrest in the cell cycle of MCF-7 cells upon treatment.[1]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of representative ruthenium-metronidazole complexes, as described in the scientific literature.

General Synthesis of Ruthenium(II) Polypyridyl Complexes with Metronidazole Derivatives

This protocol describes the synthesis of a photoresponsive antibacterial agent.[6][7]

Materials:

-

Ruthenium intermediate [Ru(dmp)(tpy)Cl]PF₆ (dmp = 2,9-dimethyl-1,10-phenanthroline; tpy = 2,2':6',2''-terpyridine)

-

Metronidazole derivative (e.g., MTZH-1, metronidazole coupled with 1H-imidazole-5-carboxylic acid)

-

Degassed H₂O-EtOH (50:50% v/v)

-

KPF₆-saturated aqueous solution

-

Nitrogen gas

Procedure:

-

A solution of the ruthenium intermediate [Ru(dmp)(tpy)Cl]PF₆ is prepared in a degassed 50:50 mixture of water and ethanol.

-

The metronidazole derivative (MTZH-1) is added to this solution.

-

The reaction mixture is stirred at reflux for 6 hours under a nitrogen atmosphere, protected from light.

-

After cooling to room temperature, a saturated aqueous solution of KPF₆ is added to precipitate the ruthenium complex.

-

The resulting solid is collected by filtration under reduced pressure and washed with water.

Characterization Techniques

The synthesized complexes are typically characterized using a suite of analytical methods to confirm their structure and purity.[1]

-

Elemental Analysis: To determine the elemental composition (C, H, N).

-

Molar Conductivity: To determine the electrolytic nature of the complexes in solution.

-

Spectroscopy (Infrared, UV-Vis): To identify functional groups and study the electronic transitions within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P{¹H}, ¹H, ¹³C{¹H}): To elucidate the detailed molecular structure and connectivity of atoms.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.

-

Cyclic Voltammetry: To study the redox properties of the ruthenium center.

Signaling Pathways and Mechanisms of Action